In Vitro Anti-Inflammatory Potency: Comparison with Ibuprofen
In an in vitro inflammatory cytokine production assay, 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide exhibited an IC50 value of 0.8 μM, demonstrating superior potency compared to the traditional NSAID ibuprofen [1]. This quantitative advantage suggests that this specific derivative may achieve efficacy at lower concentrations than a commonly used reference compound.
| Evidence Dimension | Inhibition of inflammatory cytokine production |
|---|---|
| Target Compound Data | IC50 = 0.8 μM |
| Comparator Or Baseline | Ibuprofen (traditional NSAID) |
| Quantified Difference | Target compound IC50 (0.8 μM) outperforms ibuprofen (IC50 not specified but reported as less potent in the same assay) |
| Conditions | In vitro cytokine production assay (cell type and specific cytokine not detailed in source) |
Why This Matters
This direct potency advantage over a standard-of-care NSAID supports the selection of this specific analog for anti-inflammatory drug discovery programs.
- [1] Kuujia.com. Cas no 1171627-74-9 (5-amino-1-(m-tolyl)pyrazole-4-carboxamide). IC50 value reported as 0.8 μM against inflammatory cytokine production. View Source
